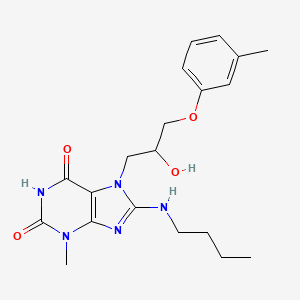

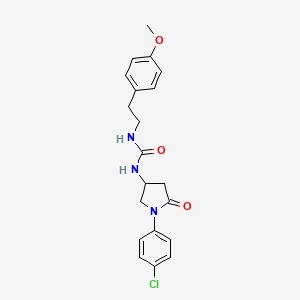

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl 3-(2-phenylethenesulfonamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl 3-(2-phenylethenesulfonamido)benzoate" is a complex organic molecule that appears to be related to various research areas, including organic synthesis and potential applications in fields like medicinal chemistry or agrochemistry. The molecule contains a piperidine ring, which is a common motif in pharmaceuticals, and a benzoate group, which is often seen in bioactive compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the preparation of 2-substituted benz-(imida, oxa, and thia)-zole derivatives using a novel nano molten salt catalyst [2,6-DMPy-NO2]C(NO2)3 has been reported . This catalyst was characterized by various techniques, including FT-IR, NMR, and SEM, and the synthesis was noted for its good yields and adherence to green chemistry principles. Although the specific compound is not mentioned, the methodologies used in this paper could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using X-ray crystallography and NMR spectroscopy. For example, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and structurally characterized, providing insights into the molecular-electronic structure and kinetic behavior of these molecules . Such studies are crucial for understanding the conformation and reactivity of complex organic molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. The synthesis of potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, which has herbicidal activity, involves reactions in aromatic hydrocarbon solvents in the presence of potassium carbonate and hydroxide . This demonstrates the potential for complex organic molecules to participate in a variety of chemical reactions, which could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods. For instance, the synthesis and NMR spectral studies of various 2,6-diarylpiperidin-4-one O-benzyloximes have been conducted, providing detailed information on the conformational preferences and the effects of oximination on the chemical shifts and coupling constants . These findings are important for understanding how structural modifications can influence the properties of a molecule.

Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition and Antioxidant Activity

Biphenyl-based compounds, including ester derivatives similar to the compound of interest, have shown significant anti-tyrosinase activities, which could imply potential applications in treating hyperpigmentation disorders or as components in cosmetic products to regulate melanin synthesis. Certain derivatives exhibited inhibitory effects comparable to standard inhibitors like kojic acid, highlighting their potential in clinical or cosmetic formulations. Moreover, the introduction of a biphenyl moiety was found to influence crystal packing, potentially affecting the bioavailability and stability of such compounds (Kwong et al., 2017).

Antimicrobial Applications

Derivatives carrying the benzenesulfonamide moiety have demonstrated interesting antimicrobial activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. This suggests that modifications to the benzenesulfonamide group, as seen in the compound , could lead to new antimicrobial agents with potential applications in treating bacterial and fungal infections. The efficacy of these compounds was highlighted by their potent activities compared to reference drugs, indicating their potential as leads in antimicrobial drug development (Ghorab et al., 2017).

Anticancer Potential

The synthesis of novel quinuclidinone derivatives, structurally related to the compound of interest through their complex ester and amine functionalities, has shown promising results as potential anticancer agents. These compounds were tested for their ability to inhibit cell proliferation in cancer cell lines, with certain analogues displaying potent activity. This indicates that the structural framework of the compound of interest may lend itself to anticancer activity, warranting further investigation into its potential applications in oncology (Soni et al., 2015).

Eigenschaften

IUPAC Name |

[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl] 3-(2-phenylethenylsulfonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S/c1-18-8-6-9-19(2)26(18)23(27)17-31-24(28)21-12-7-13-22(16-21)25-32(29,30)15-14-20-10-4-3-5-11-20/h3-5,7,10-16,18-19,25H,6,8-9,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYSHYIUMRVXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl] 3-(2-phenylethenylsulfonylamino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

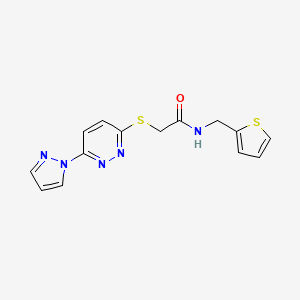

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)

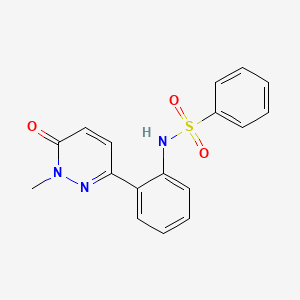

![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)

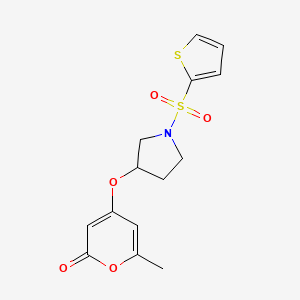

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)

![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)